molecular formula C16H17N3O2S B2931209 (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035023-29-9

(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2931209
CAS RN: 2035023-29-9
M. Wt: 315.39
InChI Key: GWGKUBFAASVGKO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PDP-T and is a member of the class of compounds known as pyridazine derivatives. PDP-T is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Compounds similar to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been synthesized for their potential biological activities. For instance, the synthesis of novel pyrimidine-2-thiol, pyrazole, pyran derivatives from a starting compound closely related to the one has shown potent anti-inflammatory and antioxidant activities both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018). These findings highlight the therapeutic potential of these heterocyclic derivatives in treating conditions associated with oxidative stress and inflammation.

Pharmaceutical Patent Insights

Patent literature reflects the interest in compounds with structures similar to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" for various pharmacological applications. Patents describe the synthesis and activity of related compounds with potential uses in treating cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic conditions (Habernickel, 2002). This underscores the compound's versatility in drug development and its significance in addressing a broad range of health issues.

Analgesic and Antiparkinsonian Activities

Research into substituted pyridine derivatives, including those synthesized from compounds structurally related to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one," has revealed good analgesic and antiparkinsonian activities. These activities are comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008). This indicates the potential of such compounds in the development of new treatments for pain and Parkinson's disease.

Anticonvulsant Properties

The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been examined, revealing insights into their action mechanisms (Georges, Vercauteren, Evrard, & Durant, 1989). Understanding these properties aids in the rational design of new anticonvulsant medications.

Insecticidal Applications

Some pyridine derivatives have demonstrated significant insecticidal activities, offering a basis for developing new pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This research area expands the utility of such compounds beyond medical applications to agricultural ones.

properties

IUPAC Name

(E)-1-(3-pyridazin-3-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(8-7-14-5-3-11-22-14)19-10-2-4-13(12-19)21-15-6-1-9-17-18-15/h1,3,5-9,11,13H,2,4,10,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGKUBFAASVGKO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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